Cas no 55286-12-9 (2-Fluoro-5-nitronicotinonitrile)

2-Fluoro-5-nitronicotinonitrile structure
55286-12-9 structure
Product Name:2-Fluoro-5-nitronicotinonitrile
CAS No:55286-12-9
MF:C6H2FN3O2
MW:167.097383975983
CID:4903475
Update Time:2025-04-23

2-Fluoro-5-nitronicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-nitronicotinonitrile
    • Inchi: 1S/C6H2FN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H
    • InChI Key: OOVQUQCARKQBRN-UHFFFAOYSA-N
    • SMILES: FC1=C(C#N)C=C(C=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 231
  • XLogP3: 0.8
  • Topological Polar Surface Area: 82.5

2-Fluoro-5-nitronicotinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029009149-250mg
2-Fluoro-5-nitronicotinonitrile
55286-12-9 95%
250mg
$970.20 2023-09-01
Alichem
A029009149-1g
2-Fluoro-5-nitronicotinonitrile
55286-12-9 95%
1g
$3010.80 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1601357-250mg
2-Fluoro-5-nitronicotinonitrile
55286-12-9 98%
250mg
¥12439.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1601357-1g
2-Fluoro-5-nitronicotinonitrile
55286-12-9 98%
1g
¥35624.00 2024-05-09

Additional information on 2-Fluoro-5-nitronicotinonitrile

2-Fluoro-5-nitronicotinonitrile (CAS No. 55286-12-9): Properties, Applications, and Market Insights

2-Fluoro-5-nitronicotinonitrile (CAS No. 55286-12-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrile derivative, featuring both fluoro and nitro substituents on a pyridine ring, serves as a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H2FN3O2, and molecular weight of 167.10 g/mol make it a compact yet highly functionalized building block.

The compound's physicochemical properties include a melting point range of 145-150°C and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Researchers particularly value 2-Fluoro-5-nitronicotinonitrile for its electron-withdrawing groups, which enhance its reactivity in nucleophilic aromatic substitution reactions. These characteristics align with current trends in green chemistry, as the compound's efficient synthesis routes minimize waste generation.

In pharmaceutical applications, 2-Fluoro-5-nitronicotinonitrile serves as a precursor for developing kinase inhibitors, a hot topic in cancer research. The global market for kinase inhibitors, projected to reach $85 billion by 2027, drives demand for specialized intermediates like this compound. Its structural motifs appear in several investigational drugs targeting EGFR and VEGFR pathways, addressing frequently searched queries about "targeted cancer therapies."

The agrochemical industry utilizes 2-Fluoro-5-nitronicotinonitrile in developing novel pesticides and herbicides, particularly those with improved environmental profiles. With increasing searches for "sustainable crop protection solutions," this compound's derivatives show promise in creating selective pest control agents. Recent patents highlight its incorporation into neonicotinoid alternatives, addressing regulatory restrictions on conventional insecticides.

Synthetic methodologies for 2-Fluoro-5-nitronicotinonitrile have evolved significantly, with recent literature emphasizing catalytic fluorination techniques. These advancements respond to the pharmaceutical industry's demand for "efficient fluorination methods," a trending search term. Modern routes achieve yields exceeding 80% while reducing heavy metal catalysts, aligning with green chemistry principles.

Analytical characterization of 2-Fluoro-5-nitronicotinonitrile typically involves HPLC, GC-MS, and NMR spectroscopy. The compound's distinct 19F NMR signal around -110 ppm serves as a diagnostic marker, a detail frequently queried by analytical chemists. Quality control specifications for commercial samples generally require ≥98% purity, with strict limits on related substances.

Market analysis indicates steady growth for 2-Fluoro-5-nitronicotinonitrile, particularly in Asia-Pacific regions where contract research organizations (CROs) are expanding. Pricing trends show moderate fluctuations, currently ranging $250-$400 per gram for research quantities. Supply chain considerations have gained attention post-pandemic, with manufacturers implementing dual sourcing strategies for key intermediates.

Environmental and safety profiles of 2-Fluoro-5-nitronicotinonitrile have been extensively studied. While not classified as hazardous under GHS criteria, standard laboratory precautions are recommended. Proper storage conditions (2-8°C under inert atmosphere) maintain stability for over 24 months, addressing common storage-related searches from end-users.

Future research directions for 2-Fluoro-5-nitronicotinonitrile derivatives include exploration in PET radiopharmaceuticals and materials science. The fluorine-18 labeled analogs show potential as imaging agents, tapping into the growing "theranostics" market. Materials scientists are investigating its incorporation into organic electronic materials, particularly non-fullerene acceptors for organic photovoltaics.

Regulatory aspects for 2-Fluoro-5-nitronicotinonitrile vary by region, with most jurisdictions requiring standard chemical safety assessments. REACH registration in Europe was completed in 2021, ensuring uninterrupted supply to EU markets. Manufacturers are increasingly addressing "supply chain transparency" demands by providing detailed regulatory documentation.

Academic interest in 2-Fluoro-5-nitronicotinonitrile chemistry remains strong, with over 50 publications referencing the compound in the past five years. Recent studies explore its use in click chemistry applications and as a directing group in C-H activation reactions. These developments respond to searches for "novel synthetic methodologies" in organic chemistry forums.

Comparative analyses with structural analogs like 5-fluoronicotinonitrile and 2-chloro-5-nitronicotinonitrile reveal distinct reactivity patterns. The fluorine substituent's unique electronic effects make 2-Fluoro-5-nitronicotinonitrile particularly valuable for constructing electron-deficient heterocycles, a feature highlighted in recent medicinal chemistry reviews.

Industrial scale-up challenges for 2-Fluoro-5-nitronicotinonitrile production primarily involve optimizing nitration conditions and fluorine introduction steps. Process chemists frequently search for "scale-up strategies for nitropyridines," prompting manufacturers to publish technical bulletins detailing best practices for kilogram-scale synthesis.

The compound's role in drug discovery pipelines continues to expand, with recent patent applications disclosing derivatives as potential treatments for inflammatory diseases. This aligns with growing public interest in "new anti-inflammatory drugs" and reflects the pharmaceutical industry's focus on small molecule therapeutics.

Quality assurance protocols for 2-Fluoro-5-nitronicotinonitrile have become more rigorous, with leading suppliers now offering certified reference materials (CRMs). This development addresses the research community's need for "high-purity chemical standards," particularly in regulated applications like pharmaceutical development.

Emerging applications in bioconjugation chemistry utilize 2-Fluoro-5-nitronicotinonitrile as a versatile handle for protein modification. Researchers developing antibody-drug conjugates (ADCs) have shown particular interest, corresponding to the booming ADC market and related search trends.

In summary, 2-Fluoro-5-nitronicotinonitrile (CAS No. 55286-12-9) represents a multifaceted chemical building block with growing importance across multiple industries. Its combination of synthetic utility, commercial availability, and diverse applicability ensures continued relevance in scientific research and industrial applications.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd